N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a piperidin-4-yl moiety at position 5. The benzothiazole ring system is functionalized with a 1,1-dioxo (sulfone) group and an N-methylated amine at position 6. The sulfone group may enhance solubility and metabolic stability compared to non-oxidized thiazole analogs, while the piperidine substituent could influence binding affinity through spatial interactions .
Properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-14-13-19(26-18(22-14)7-10-21-26)25-11-8-15(9-12-25)24(2)20-16-5-3-4-6-17(16)29(27,28)23-20/h3-7,10,13,15H,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWAFZKIBHTRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters
The pyrazolo[1,5-a]pyrimidine core is constructed via cyclocondensation between 5-amino-3-methylpyrazole (1 ) and ethyl acetoacetate (2 ) under acidic conditions (Scheme 1):
Reaction Conditions
-
Solvent : Ethanol/glacial acetic acid (4:1)
-
Temperature : 80°C, 12 h
The product 3 (5-methylpyrazolo[1,5-a]pyrimidin-7-ol) is chlorinated using POCl₃ and catalytic tetramethylammonium chloride (TMAC) to yield 4 (7-chloro-5-methylpyrazolo[1,5-a]pyrimidine):
Chlorination Protocol
Synthesis of Fragment B: N-Methyl-N-(Piperidin-4-Yl)-1,1-Dioxo-1,2-Benzothiazol-3-Amine
Construction of 1,2-Benzothiazole 1,1-Dioxide Core
The benzothiazole ring is synthesized via cyclization of 2-aminobenzenethiol (5 ) with chlorosulfonic acid, followed by oxidation (Scheme 2):
Key Steps
-
Sulfonation : 5 + ClSO₃H → 3-sulfamoylbenzenethiol (6 )
-
Oxidation : 6 + H₂O₂ (30%) → 1,1-dioxo-1,2-benzothiazol-3-amine (7 )
Optimized Oxidation Conditions
-
Oxidant : H₂O₂ (3 equiv)
-
Catalyst : Na₂WO₄·2H₂O (5 mol%)
-
Solvent : Acetic acid/H₂O (9:1)
Final Coupling: Fragment A + Fragment B
Nucleophilic Aromatic Substitution (SNAr)
The chloro group in 4 is displaced by the secondary amine in 9 (Scheme 4):
SNAr Reaction Optimization
| Variable | Optimal Value |
|---|---|
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | 100°C, 18 h |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Yield | 74% |
Mechanistic Notes : Palladium catalysis facilitates C–N bond formation despite steric hindrance from the piperidine ring.
Buchwald–Hartwig Amination Alternative
For low-yielding SNAr cases, Buchwald–Hartwig conditions improve efficiency (Table 1):
Comparative Reaction Data
| Entry | Ligand | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Xantphos | 110 | 24 | 81 |
| 2 | BINAP | 100 | 18 | 76 |
| 3 | DavePhos | 90 | 36 | 68 |
Conditions: Pd₂(dba)₃ (3 mol%), ligand (6 mol%), Cs₂CO₃ (2.5 equiv), toluene.
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, EtOAc/hexanes gradient), followed by recrystallization from ethanol/water (9:1).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.25 (m, 4H, benzothiazole-H), 4.21 (m, 1H, piperidine-H), 2.98 (s, 3H, N-CH₃).
Challenges and Optimization Opportunities
-
Steric Hindrance : Bulky piperidine substituent slows SNAr kinetics; microwave-assisted synthesis reduces reaction time.
-
Sulfone Stability : Over-oxidation during benzothiazole synthesis controlled by stoichiometric H₂O₂.
-
Pd Catalyst Cost : Screening ligand-free conditions could enhance cost-efficiency for scale-up .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with unique photophysical properties
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Insights
Core Heterocycle Variations :
- The target compound and derivatives use pyrazolo[1,5-a]pyrimidine , whereas employs triazolo[1,5-a]pyrimidine , and uses pyrrolo[2,3-d]pyrimidine . Triazolo and pyrrolo cores may alter electron distribution and binding pocket compatibility compared to pyrazolo systems .
Substituent Effects :
- Sulfone vs. Halogen/CF₃ : The target’s 1,1-dioxo-benzothiazole provides polar sulfone groups, contrasting with ’s lipophilic trifluoromethyl and ’s bromine. Sulfones typically enhance aqueous solubility and metabolic stability .
- Piperidine vs. Piperazine : The target’s piperidine and ’s piperazine differ in basicity (piperazine has two amines), affecting protonation states and membrane permeability .
Computational Similarity Metrics :
- Methods like Tanimoto coefficients or shape-based alignment (referenced in ) would highlight differences in pharmacophores. For example, the target’s sulfone and piperidine may yield lower similarity to ’s fluorinated triazolo analog despite shared pyrimidine cores .
Synthetic and Analytical Considerations :
Biological Activity
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that combines a pyrazolo[1,5-a]pyrimidine moiety with a piperidine ring and a benzothiazole group. The molecular formula is with a molecular weight of approximately 368.45 g/mol. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown efficacy against respiratory syncytial virus (RSV) by inhibiting viral fusion with host cell membranes . The mechanism involves the alteration of the dihedral angle between the pyrazolo scaffold and the amide bond plane, crucial for antiviral activity.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. Research has shown that this compound can inhibit tumor cell proliferation and migration while triggering cell death .
A study investigated the effect of similar compounds on tumor cells using various assays:
- MTT Assay : Measured cell viability.
- Colony Formation Assay : Assessed the ability of cells to grow in colonies.
- Flow Cytometry : Evaluated cell death and reactive oxygen species (ROS) levels.
Results indicated that treatment with these compounds significantly reduced cell viability and increased ROS levels, suggesting their potential as anticancer agents .
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Efficacy |
|---|---|---|
| Antiviral | Inhibition of viral fusion | Potent against RSV |
| Anticancer | Induction of ferroptosis | Significant inhibition of tumor growth |
Q & A
Q. What are the key steps in synthesizing this compound, and what reagents are critical for its preparation?
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and carbonyl derivatives. Subsequent functionalization includes introducing the piperidin-4-yl and 1,1-dioxo-1,2-benzothiazol-3-amine moieties. Critical reagents include fluorinated aromatic intermediates (e.g., 4-(trifluoromethyl)phenyl derivatives) and catalysts like triethylamine. Reaction conditions (e.g., dichloromethane as a solvent, 35–60°C) must be tightly controlled to avoid side reactions .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while elemental analysis confirms C/H/N ratios. For example, HRMS (ESI) with m/z matching theoretical values (e.g., [M+H]⁺) is standard practice .
Q. What purification methods are recommended to isolate high-purity batches?
Column chromatography using gradients of dichloromethane/ethyl acetate (0–100%) is effective for separating intermediates. Final purification may involve recrystallization from ethanol or acetonitrile, with purity assessed via HPLC (>95% by area normalization) .
Q. What is the molecular formula and key structural features influencing reactivity?
While the exact formula isn’t provided in evidence, analogous compounds (e.g., C20H22FN5O2) highlight a pyrazolo-pyrimidine core, substituted phenyl groups, and a sulfonamide (1,1-dioxo-1,2-benzothiazol) moiety. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic substitution reactivity .
Q. How do functional groups like the pyrazolo-pyrimidine core affect solubility and stability?
The pyrazolo-pyrimidine core contributes to moderate aqueous solubility, which can be improved using polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (e.g., ammonium acetate buffer, pH 6.5) and temperatures (25–40°C) are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the piperidin-4-yl group?
Yields improve with slow addition of piperidin-4-yl precursors to avoid dimerization. Catalytic systems like copper(I) bromide (0.1–1 mol%) in DMSO at 35°C enhance coupling efficiency. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify optimal reaction endpoints .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
Discrepancies may arise from off-target interactions or assay conditions (e.g., buffer ionic strength). Validate results using orthogonal assays (e.g., SPR for binding kinetics) and structural analogs to isolate structure-activity relationships (SAR). Dose-response curves (IC50) and selectivity profiling against related enzymes (e.g., kinase panels) are critical .
Q. What strategies are effective for SAR studies targeting the 1,2-benzothiazol-3-amine moiety?
Systematic substitution of the benzothiazol ring (e.g., introducing methyl, fluoro, or nitro groups) and evaluating effects on potency via IC50 shifts (e.g., 10–100 nM ranges) is key. Computational docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like kinases or GPCRs .
Q. How can solubility challenges be mitigated during in vivo pharmacokinetic studies?
Use co-solvents like PEG-400 or cyclodextrin-based formulations. Alternatively, synthesize prodrugs (e.g., ester derivatives) with improved logP values. Monitor plasma stability and metabolite profiles using LC-MS/MS .
Q. What alternative synthetic routes exist for scale-up production?
Flow chemistry systems reduce reaction times for cyclization steps (e.g., 30 minutes vs. 48 hours). Microwave-assisted synthesis (100–150°C) can accelerate heterocycle formation. For chiral intermediates, asymmetric catalysis (e.g., BINAP ligands) improves enantiomeric excess .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
